2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 1H-1,2,4-triazol-1-yl group and at position 2 with a {1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl moiety. Its molecular formula is C21H27N9O, with a calculated molecular weight of 445.52 g/mol (derived from structural analogs in ). Key structural elements include:
- 1,2,4-Triazole substituent: Enhances metabolic stability and modulates target affinity through nitrogen-rich interactions.
- Piperidine-linked pyrimidine: The 6-(dimethylamino)pyrimidin-4-yl group attached via a piperidine spacer likely influences lipophilicity and receptor binding.
Properties
IUPAC Name |
2-[[1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O/c1-24(2)16-9-17(21-12-20-16)25-7-5-14(6-8-25)10-26-18(28)4-3-15(23-26)27-13-19-11-22-27/h3-4,9,11-14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYXZJCWXGNFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.4 g/mol. The presence of multiple functional groups including a triazole and a piperidine ring suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2877628-89-0 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its effectiveness against various bacterial strains.
- Anticancer Properties : Research has indicated that derivatives of triazoles can inhibit cancer cell proliferation. For instance, compounds with triazole rings have shown cytotoxic effects against breast cancer cell lines (IC50 values ranging from 27.3 to 43.4 µM) .
- Neurological Effects : The piperidine and pyrimidine components suggest potential interactions with neurotransmitter systems, particularly in the modulation of muscarinic receptors, which could be beneficial in treating neurological disorders .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar triazole derivatives on human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds revealed that those containing both piperidine and triazole functionalities displayed remarkable activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Pharmacological Implications
Given its structural complexity, this compound may serve as a lead for drug development targeting various diseases:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections resistant to conventional antibiotics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, compounds designed with similar structural frameworks have shown effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens—a group notorious for their resistance to antibiotics . The specific compound may also demonstrate similar activity due to its structural similarities.
Anticancer Potential
Some studies have highlighted the anticancer potential of pyrimidine derivatives. The incorporation of a triazole ring has been associated with enhanced efficacy against cancer cell lines. For instance, compounds that include both pyrimidine and triazole functionalities have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation .
Neurological Applications
Given its structural components, this compound may also be explored for neurological applications. The piperidine moiety is often associated with compounds targeting muscarinic receptors, which are critical in various neurological pathways. Research into similar compounds has suggested potential benefits in treating conditions such as Alzheimer's disease and schizophrenia .
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of similar compounds:
- Antimicrobial Screening : A study on isomeric pyrimidine derivatives revealed that modifications to the nitrogen-containing rings significantly affected their antibacterial potency against Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups enhanced activity against ESKAPE pathogens .
- Cancer Cell Line Testing : Another research effort focused on the anticancer properties of triazole-containing pyrimidines showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the induction of oxidative stress within cancer cells .
- Neurological Activity : A patent application discussed derivatives similar to this compound as potential muscarinic receptor antagonists, indicating a pathway for treating neurological disorders through modulation of cholinergic signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The dihydropyridazinone scaffold is shared with compounds like 2-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (), which substitutes the triazole with a dimethylpyrazole group and replaces dimethylamino with cyclobutyl on the pyrimidine.
Table 1: Substituent Comparison
Key Observations :
Structural Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shares moderate similarity (estimated 0.6–0.7) with and analogs due to conserved dihydropyridazinone and piperidine-pyrimidine motifs. However, substituent divergence reduces overlap, underscoring the importance of specific functional groups in bioactivity.
Pharmacological Implications (Inferred from Structural Analogs)
- Kinase Inhibition: Piperidine-pyrimidine derivatives (e.g., ) often target kinases like PI3K or mTOR. The dimethylamino group may enhance ATP-binding pocket interactions.
- Metabolic Stability : Triazole substituents (target) resist oxidative metabolism better than pyrazoles (), as seen in other drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
